1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine
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Overview
Description
1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine is a complex organic compound featuring a piperidine ring substituted with a cyclopropanecarbonyl group and a methoxypyrrolidinyl group
Preparation Methods
The synthesis of 1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the cyclopropanecarbonyl and methoxypyrrolidinyl groups. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may utilize large-scale organic synthesis techniques, optimizing reaction conditions for yield and purity.
Chemical Reactions Analysis
1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its structural features make it a candidate for studying receptor-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.
Comparison with Similar Compounds
Similar compounds to 1-Cyclopropanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine include other piperidine derivatives and compounds with cyclopropanecarbonyl or methoxypyrrolidinyl groups. These compounds may share some biological activities but differ in their specific interactions and effects due to variations in their structures. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.
References
Properties
IUPAC Name |
cyclopropyl-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-18-13-6-9-16(10-13)12-4-7-15(8-5-12)14(17)11-2-3-11/h11-13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJJDFYLDKJQBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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